2-Chloro-4-(cyclohexyloxy)pyrimidine
Overview
Description
Scientific Research Applications
Palladium-Catalyzed Hiyama Cross-Couplings
2-Chloro-4-(cyclohexyloxy)pyrimidine: is utilized in the synthesis of C2-aryl pyrimidine derivatives through palladium-catalyzed Hiyama cross-couplings . This process involves coupling with organosilanes like trimethoxy(phenyl)silane and vinyltrimethoxysilane, facilitated by copper(I) chloride and tetra-n-butylammonium fluoride (TBAF). The method exhibits good functional group tolerance and is significant for creating carbon-carbon bonds in the development of pharmaceutical compounds.
Chemical Building Blocks
As a chemical building block, 2-Chloro-4-(cyclohexyloxy)pyrimidine is available for research purposes, providing a foundation for constructing complex molecular structures . Its role as a halide makes it a versatile reagent in organic synthesis, particularly in the construction of heterocyclic compounds that are prevalent in many drugs and agrochemicals.
Anti-Inflammatory Agents
This compound has been identified as a core structure in the development of anti-inflammatory agents . Specifically, derivatives of 2-Chloro-4-(cyclohexyloxy)pyrimidine have been recognized as inhibitors of NF-κB and AP-1, which are transcription factors involved in the inflammatory response. This application is crucial in the search for new treatments for chronic inflammatory diseases.
properties
IUPAC Name |
2-chloro-4-cyclohexyloxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBINALOMGPYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281400 | |
Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(cyclohexyloxy)pyrimidine | |
CAS RN |
1086376-48-8 | |
Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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